molecular formula C9H18ClNO5 B13301478 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride

Cat. No.: B13301478
M. Wt: 255.69 g/mol
InChI Key: LKAMQLJJUISNCN-RGMNGODLSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride typically involves the protection of an amino acid or amino alcohol with a Boc group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate. This intermediate reacts with an alcohol to form the ester .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a free amine or a new protected amine.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and amino acid derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
  • Methyl (2S)-2-{[(fluorenylmethoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is unique due to the stability and ease of removal of the Boc group. Compared to other protecting groups, the Boc group offers a good balance of stability and reactivity, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C9H18ClNO5

Molecular Weight

255.69 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride

InChI

InChI=1S/C9H17NO5.ClH/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4;/h6,11H,5H2,1-4H3,(H,10,13);1H/t6-;/m0./s1

InChI Key

LKAMQLJJUISNCN-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC.Cl

Origin of Product

United States

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